molecular formula C20H24O5 B12329577 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid

17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid

Cat. No.: B12329577
M. Wt: 344.4 g/mol
InChI Key: VMPHCYUBONNNJN-SQRJABEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid typically involves multiple steps starting from steroidal precursors. The process includes oxidation, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid involves its interaction with steroid receptors. It can bind to androgen and corticosteroid receptors, influencing gene expression and cellular functions. The specific pathways and molecular targets depend on the context of its use, such as anti-inflammatory or androgenic effects .

Comparison with Similar Compounds

Uniqueness: What sets 17a-Hydroxy-11-oxoandrosta-1,4-dien-3-one-17-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its use as an impurity reference standard in pharmaceutical research highlights its importance in ensuring the quality and efficacy of steroidal drugs .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H24O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-14,16,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13?,14-,16+,18-,19-,20-/m0/s1

InChI Key

VMPHCYUBONNNJN-SQRJABEJSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3C([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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